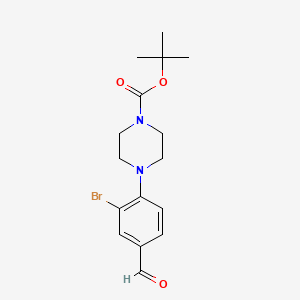

Tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate

描述

Tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate is a piperazine-based compound featuring a tert-butyl carbamate group at the 1-position and a 2-bromo-4-formylphenyl substituent at the 4-position. The tert-butyl group serves as a protective moiety for the piperazine nitrogen, enhancing solubility in organic solvents during synthetic processes . The 2-bromo and 4-formyl groups on the phenyl ring are critical functional handles for further derivatization, enabling cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) and nucleophilic additions, respectively. Piperazine derivatives are widely utilized in medicinal chemistry due to their ability to modulate pharmacokinetic properties and interact with biological targets .

属性

IUPAC Name |

tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21BrN2O3/c1-16(2,3)22-15(21)19-8-6-18(7-9-19)14-5-4-12(11-20)10-13(14)17/h4-5,10-11H,6-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVJISCHESGRYCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C=C(C=C2)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Key Intermediate Preparation: tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate

A crucial intermediate in the synthesis is tert-butyl 4-(2-bromophenyl)piperazine-1-carboxylate, which is prepared by coupling Boc-protected piperazine with 2-bromoiodobenzene under palladium-catalyzed conditions.

- React Boc-piperazine with 2-bromoiodobenzene in the presence of a palladium catalyst.

- The reaction mixture is hydrogenated under 10 bar hydrogen pressure for 14 hours.

- After filtration of Pd/C catalyst and solvent evaporation, the product crystallizes and is purified by recrystallization from methylcyclohexane.

- Yield: Approximately 74% of light violet powder.

- $$ ^1H $$ NMR (CDCl3, 500 MHz): Signals corresponding to tert-butyl group (1.50 ppm, singlet, 9H), piperazine protons, and aromatic protons.

- Mass spectrometry (ESI): m/z 278 [MH]+

This intermediate serves as a platform for further functionalization to introduce the formyl group at the 4-position of the phenyl ring.

Introduction of the Formyl Group (4-Position)

The formylation at the 4-position of the 2-bromophenyl ring attached to the piperazine is typically achieved by selective electrophilic aromatic substitution or directed ortho-metalation followed by quenching with an electrophilic formyl source.

- Using Vilsmeier-Haack reaction conditions (POCl3/DMF) to formylate the aromatic ring.

- Alternatively, lithiation at the 4-position followed by reaction with DMF to introduce the aldehyde functionality.

These reactions require careful control of temperature and stoichiometry to avoid overreaction or side-product formation.

Reduction of Nitro to Amino and Subsequent Functional Group Transformations

In some synthetic routes, the starting material is a nitro-substituted precursor such as tert-butyl 4-(4-bromo-2-nitrophenyl)piperazine-1-carboxylate, which is reduced to the corresponding amine using sodium dithionite in methanol/water at 70 °C with sodium carbonate as base.

| Step | Reagents/Conditions | Yield | Notes |

|---|---|---|---|

| Nitro reduction | Sodium dithionite, Na2CO3, MeOH/H2O, 70 °C | 97% | Produces tert-butyl 4-(2-amino-4-bromophenyl)piperazine-1-carboxylate |

The amine intermediate can then be further modified to introduce the formyl group or other functionalities as needed.

General Synthetic Route Summary

Notes on Reaction Conditions and Purification

- Reactions are typically carried out under inert atmosphere (nitrogen) with anhydrous solvents to prevent side reactions.

- After reactions, workup involves extraction with ethyl acetate, washing with water/brine, drying over sodium sulfate, and concentration under reduced pressure.

- Purification is commonly achieved by recrystallization or chromatographic techniques depending on the scale and purity requirements.

- Characterization includes $$ ^1H $$ NMR, mass spectrometry, and melting point analysis to confirm structure and purity.

Research Findings and Optimization

- High yields (above 70%) are achievable for key intermediates with proper catalyst and reaction condition optimization.

- Sodium dithionite reduction offers a mild and efficient route for converting nitro groups to amines without affecting Boc protection.

- The choice of formylation method depends on the sensitivity of other functional groups; Vilsmeier-Haack is commonly preferred for aromatic aldehyde introduction.

- Recrystallization solvents such as methylcyclohexane provide good purity and recovery of intermediates.

化学反应分析

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the formyl group, to form carboxylic acids.

Reduction: Reduction of the formyl group can yield alcohols.

Substitution: The bromine atom can be substituted with various nucleophiles, such as amines, thiols, or alkoxides, to form new derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Nucleophilic substitution reactions often involve the use of bases like sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the reaction.

Major Products

Oxidation: Carboxylic acids.

Reduction: Alcohols.

Substitution: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Organic Synthesis

Tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate serves as a versatile intermediate in organic synthesis. Its functional groups allow for further modifications, enabling the creation of more complex molecules. It is particularly valuable in:

- Synthesis of Pharmaceuticals : The compound can be utilized to create novel drug candidates by modifying its structure to enhance biological activity.

- Agrochemicals Development : It plays a role in synthesizing compounds used for pest control and plant growth regulation.

Medicinal Chemistry

The compound's potential biological activities have made it a subject of interest in medicinal chemistry. Research indicates:

- Antimicrobial Properties : Derivatives are known to exhibit activity against various pathogens.

- Antipsychotic Effects : Some studies suggest potential applications in treating psychiatric disorders due to its interaction with neurotransmitter systems.

- Anti-inflammatory Activity : The compound may influence inflammatory pathways, offering therapeutic possibilities for inflammatory diseases.

Industrial Applications

In the industrial sector, this compound is used in the production of specialty chemicals and materials due to its stability and reactivity. Key industrial applications include:

- Manufacture of Polymers : Its reactivity allows it to be used as a building block in polymer chemistry.

- Coatings Production : The compound can be incorporated into coatings to enhance their properties.

Case Studies and Research Findings

Several studies have explored the biological effects and synthetic applications of related compounds:

- Antitumor Activity : Research has shown that piperazine derivatives can target cancer cells effectively, indicating potential use in oncology.

- Cognitive Enhancement : Some studies focus on compounds that inhibit acetylcholinesterase, which may improve cognitive function, suggesting that this compound could have similar effects.

作用机制

The mechanism of action of tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The bromine and formyl groups can participate in electrophilic and nucleophilic reactions, respectively, allowing the compound to modify biological molecules. The piperazine ring can interact with receptors and enzymes, influencing their activity and leading to various biological effects.

相似化合物的比较

Comparison with Similar Compounds

The following table summarizes structural, synthetic, and functional differences between tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate and analogous piperazine derivatives:

Key Comparative Insights:

Substituent Effects: Bromo vs. Chloro/Trifluoromethyl: The bromo group in the target compound offers superior reactivity in cross-coupling reactions compared to chloro or trifluoromethyl groups, which are more electron-withdrawing and less reactive in metal-catalyzed couplings . Formyl Group: Unlike nitro or cyano substituents, the formyl group enables direct condensation reactions (e.g., Schiff base formation), bypassing the need for reduction or functional group interconversion .

Synthetic Strategies :

- Palladium-catalyzed couplings (e.g., ) are prevalent for aryl halide-containing derivatives, whereas amidation (e.g., ) is favored for carboxylate intermediates.

- The tert-butyl carbamate group is universally employed for nitrogen protection, ensuring compatibility with diverse reaction conditions .

Applications :

- Drug Discovery : Bromo and formyl groups in the target compound make it a versatile intermediate for oncology and CNS drug candidates, whereas sulfonamide-linked derivatives () target kinase inhibition.

- Physicochemical Properties : The trifluoromethyl group () enhances metabolic stability and lipophilicity, while ether chains () improve aqueous solubility.

生物活性

Tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its chemical properties, biological mechanisms, and relevant research findings.

Chemical Structure and Properties

The compound features a molecular formula of C₁₆H₂₁BrN₂O₃, characterized by the presence of:

- Tert-butyl group : Enhances lipophilicity and stability.

- Bromine atom : Influences reactivity and biological activity.

- Formyl group : May participate in various biochemical interactions.

The presence of the piperazine ring is significant as it is commonly associated with various pharmacological activities, including antipsychotic and antidepressant effects .

The biological activity of this compound can be attributed to several mechanisms:

- Nucleophilic Substitution : The bromine atom can undergo nucleophilic substitution reactions, which may lead to the formation of more reactive species.

- Binding Affinity : The compound's structure allows it to interact with specific biological targets, such as enzymes or receptors involved in disease pathways.

- Biochemical Pathways : As a derivative of N-Boc piperazine, it may engage in pathways similar to other piperazine derivatives, potentially affecting neurotransmitter systems .

Pharmacological Properties

Research indicates that derivatives of piperazine, including this compound, exhibit a range of pharmacological properties. These include:

- Antitumor Activity : Potential applications in targeting cancer cells due to structural features that may enhance interaction with cellular targets.

- Cognitive Enhancement : Similar compounds have been investigated for their ability to inhibit acetylcholinesterase, potentially improving cognitive function .

Case Studies and Research Findings

Several studies have explored the biological effects of related compounds:

常见问题

Q. What are the common synthetic routes for preparing tert-butyl 4-(2-bromo-4-formylphenyl)piperazine-1-carboxylate?

The compound is typically synthesized via nucleophilic aromatic substitution or Buchwald–Hartwig coupling. A representative method involves reacting tert-butyl piperazine-1-carboxylate with a bromo-formyl-substituted aryl halide in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a base (e.g., K₂CO₃) in refluxing 1,4-dioxane. Purification is achieved via silica gel chromatography using hexane/ethyl acetate gradients .

Q. How is the purity and structural integrity of this compound confirmed experimentally?

Characterization employs a combination of techniques:

- NMR spectroscopy (¹H/¹³C) to confirm substituent positions and Boc-group retention.

- LCMS for molecular weight verification (e.g., [M+H]⁺ or [M+Na]⁺ ions).

- FT-IR to identify carbonyl (C=O, ~1680–1720 cm⁻¹) and formyl (CHO, ~2700–2900 cm⁻¹) stretches .

Q. What functional groups in this compound are most reactive for further derivatization?

- The bromo substituent enables Suzuki–Miyaura cross-coupling or Ullmann reactions for aryl–aryl bond formation.

- The formyl group can undergo condensation (e.g., with hydrazines to form hydrazones) or reductive amination.

- The Boc-protected piperazine allows deprotection under acidic conditions (e.g., TFA/DCM) for secondary amine functionalization .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in molecular conformation or crystal packing?

Single-crystal X-ray diffraction provides precise bond lengths, angles, and torsion angles. For example, tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate exhibits a linear conformation with C–H···O intermolecular interactions, while hydrazide derivatives adopt L-shaped geometries stabilized by N–H···O hydrogen bonds. Hirshfeld surface analysis quantifies these interactions, aiding in polymorphism studies .

Q. What strategies mitigate low yields in nucleophilic substitution reactions involving the bromo substituent?

Q. How do contradictory spectroscopic data (e.g., NMR splitting patterns) arise, and how are they resolved?

Contradictions may stem from dynamic processes (e.g., rotamerism in the piperazine ring) or paramagnetic impurities. Variable-temperature NMR (VT-NMR) and 2D experiments (COSY, NOESY) clarify exchange broadening or coupling patterns. For example, piperazine chair–chair interconversion can obscure proton signals at room temperature .

Q. What computational methods predict the compound’s reactivity in complex reaction environments?

- DFT calculations (e.g., B3LYP/6-31G*) model transition states for formyl group reactions.

- Molecular docking assesses interactions with biological targets (e.g., enzymes) using software like AutoDock Vina.

- MD simulations (GROMACS, AMBER) track conformational stability in solution .

Methodological Best Practices

Q. What precautions ensure successful Boc-deprotection without side reactions?

- Use anhydrous HCl in dioxane or TFA in DCM at 0°C to minimize carbamate scrambling.

- Monitor reaction progress via TLC (Rf shift after deprotection) .

Q. How are intermediates tracked and isolated during multi-step syntheses?

- In-line LCMS or HPLC monitors reaction progress.

- Flash chromatography with UV-active tags (e.g., tert-butyl groups) simplifies purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。